![molecular formula C17H13F3N4O2 B2413031 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 880810-66-2](/img/structure/B2413031.png)
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound “3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters” of Fmoc-amino acids are used in solid phase peptide synthesis . These esters serve as self-indicating reagents, providing a color indicator of the progress of acylation reactions .
Synthesis Analysis
The preparation and characterization of these esters involve ionization of the liberated hydroxy component by the starting resin-bound amine . This process is used to monitor the progress of acylation reactions .Chemical Reactions Analysis
The esters are used in solid phase peptide synthesis, where they undergo acylation reactions . A spectrometric technique is used to monitor these reactions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Applications :
- Intermediate in Peptide Synthesis : It can be used as a building block in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-amino acids . The liberated hydroxy component serves as a color indicator during acylation reactions.
Mechanism of Action
Future Directions
The use of “3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters” of Fmoc-amino acids in peptide synthesis has allowed for the construction of a fully automated peptide synthesizing system . This system can automatically check acylation and deprotection steps for completion before proceeding to the next amino acid residue . This represents a significant advancement in the field of peptide synthesis.
properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)11-5-7-12(8-6-11)21-15(25)9-10-24-16(26)13-3-1-2-4-14(13)22-23-24/h1-8H,9-10H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANYVRAMXXTRQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide |
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